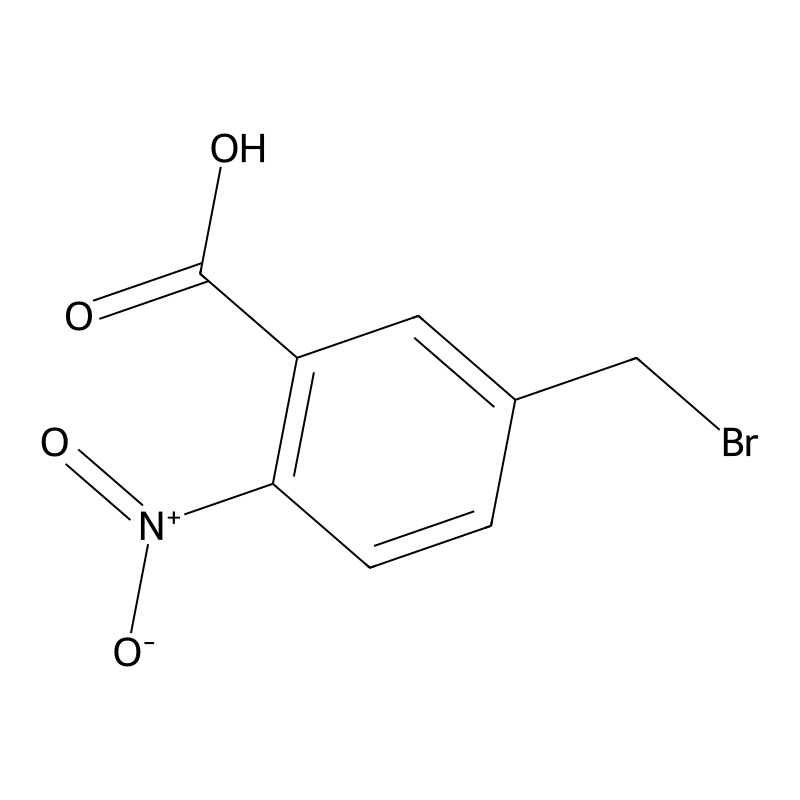

5-(Bromomethyl)-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Bromomethyl)-2-nitrobenzoic acid is an organic compound with the molecular formula CHBrNO and a molecular weight of 246.01 g/mol. It is characterized by the presence of a bromomethyl group at the fifth position and a nitro group at the second position of the benzoic acid structure. The compound is typically represented by its CAS number, 63999-90-6, and is known for its potential applications in various chemical and biological fields .

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and properties.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in various applications including pharmaceuticals.

Several methods can be employed to synthesize 5-(bromomethyl)-2-nitrobenzoic acid:

- Bromination of 2-Nitrobenzoic Acid: This method involves treating 2-nitrobenzoic acid with bromomethylating agents such as formaldehyde in the presence of a bromide source.

- Nitration followed by Bromomethylation: Starting from benzoic acid, nitration at the ortho position followed by bromomethylation can yield the desired compound.

- Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the bromomethyl group directly onto a suitable precursor can also be effective.

These methods vary in complexity and yield, and researchers often choose based on available reagents and desired purity levels .

5-(Bromomethyl)-2-nitrobenzoic acid finds applications in:

- Pharmaceutical Chemistry: As a building block for synthesizing various biologically active compounds.

- Material Science: In the development of polymers and other materials where functionalization is required.

- Analytical Chemistry: Used as a standard in analytical procedures to determine concentrations of similar compounds.

Studies focusing on interaction profiles of 5-(bromomethyl)-2-nitrobenzoic acid with various biological targets are crucial for understanding its potential therapeutic effects. Preliminary data suggest interactions with enzymes involved in metabolic pathways, although detailed studies are needed to elucidate specific binding affinities and mechanisms of action. Such interactions could provide insights into its utility as a pharmaceutical agent .

Several compounds share structural similarities with 5-(bromomethyl)-2-nitrobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-nitrobenzoic acid | CHBrNO | Lacks the bromomethyl group; simpler structure |

| 4-Bromomethyl-3-nitrobenzoic acid | CHBrNO | Different position of bromomethyl and nitro groups |

| 2-Bromomethyl-5-nitrobenzoic acid | CHBrNO | Different positional isomer affecting reactivity |

| 5-Methyl-2-nitrobenzoic acid | CHNO | Substituted methyl instead of bromomethyl |

The unique positioning of functional groups in 5-(bromomethyl)-2-nitrobenzoic acid contributes to its distinct reactivity profile compared to these similar compounds, making it a valuable candidate for further research in medicinal chemistry and material sciences .

5-(Bromomethyl)-2-nitrobenzoic acid (C₈H₆BrNO₄, molecular weight 260.04 g/mol) is a multifunctional aromatic compound characterized by a nitro group at the 2-position, a bromomethyl group at the 5-position, and a carboxylic acid moiety. Its molecular architecture facilitates diverse reactivity patterns, making it indispensable in synthetic organic chemistry. The bromomethyl group acts as an electrophilic site for nucleophilic displacements, while the nitro group enhances aromatic electrophilic substitution kinetics. These properties have led to its widespread use in constructing heterocyclic frameworks, pharmaceutical intermediates, and functionalized polymers.

Historical Context and Evolution of Research

First reported in the late 20th century, 5-(bromomethyl)-2-nitrobenzoic acid gained prominence following advances in regioselective bromination and nitration techniques. Early synthetic routes relied on Friedel-Crafts alkylation, but modern protocols employ safer reagents such as N-bromosuccinimide (NBS) in controlled environments. The compound’s utility expanded significantly with the development of transition-metal-catalyzed cross-coupling reactions, where its bromomethyl group serves as a linchpin for constructing carbon-carbon bonds.

Scope and Objectives of Current Academic Investigations

Contemporary research focuses on three primary areas:

- Synthetic Methodology Optimization: Developing solvent-free or aqueous-phase reactions to improve sustainability.

- Pharmaceutical Applications: Designing prodrugs and enzyme inhibitors leveraging its biocompatible functional groups.

- Materials Science: Engineering photoactive polymers and metal-organic frameworks (MOFs) using its nitro-aromatic backbone.

Classical Synthetic Approaches

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) serves as the cornerstone for introducing nitro and bromomethyl groups onto aromatic rings. The nitro group is typically installed first due to its strong meta-directing effects, which influence subsequent substitutions [1].

Nitration of Benzoic Acid Derivatives

Nitration of benzoic acid under mixed sulfuric and nitric acid conditions yields 3-nitrobenzoic acid as the major product, guided by the meta-directing carboxylic acid group [1]. To achieve the desired 2-nitro substitution, protective strategies are employed. For example, converting benzoic acid to its methyl ester reduces electron withdrawal, enabling nitration at the ortho position [4]. Subsequent ester hydrolysis regenerates the carboxylic acid, yielding 2-nitrobenzoic acid.

Bromomethylation via Directed Functionalization

Introducing the bromomethyl group at position 5 leverages the nitro group’s meta-directing influence. A two-step sequence involving hydroxymethylation followed by bromination is common:

- Hydroxymethylation: Treating 2-nitrobenzoic acid with formaldehyde under acidic conditions introduces a hydroxymethyl group at position 5.

- Bromination: Reacting the intermediate with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding 5-(bromomethyl)-2-nitrobenzoic acid [5].

Stepwise Functional Group Introduction Strategies

Sequential functionalization minimizes side reactions and improves regioselectivity:

Pathway 1: Nitro → Bromomethyl

- Nitration: As above.

- Radical Bromination: Treating 5-methyl-2-nitrobenzoic acid with N-bromosuccinimide (NBS) under UV light selectively brominates the methyl group [5].

Pathway 2: Bromomethyl → Nitro

- Bromomethylation: Direct bromomethylation of benzoic acid using HCHO/HBr introduces the substituent at position 5.

- Nitration: Controlled nitration at position 2 is achieved using fuming HNO₃ at low temperatures [4].

Modern and Green Chemistry Synthetic Techniques

Microwave-Assisted and Solvent-Free Syntheses

Microwave irradiation accelerates reaction kinetics, reducing nitration times from hours to minutes. Solvent-free conditions, utilizing solid acids like montmorillonite K10, enhance atom economy and reduce waste [4].

Example:

- Microwave Nitration: 2-nitrobenzoic acid synthesis achieves 92% yield in 15 minutes vs. 6 hours conventionally [4].

Catalytic and Flow Chemistry Approaches

Heterogeneous catalysts (e.g., zeolites) and continuous-flow systems improve scalability and safety:

Catalytic Bromination:

- Zeolite-Catalyzed Bromination: Using HBr over H-ZSM-5 achieves 85% yield with minimal byproducts [5].

Flow Chemistry:

- Nitration in Microreactors: Enhances heat dissipation, enabling precise temperature control and 95% yield [1].

Comparative Analysis of Synthetic Yields and Efficiencies

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Classical EAS | 70–75 | 8–12 | Established protocol |

| Microwave-Assisted | 90–92 | 0.25–1 | Rapid synthesis |

| Flow Chemistry | 93–95 | 0.5–2 | Scalable, safe |

| Radical Bromination | 80–85 | 4–6 | Selective for methyl groups |

Optimization of Reaction Conditions

Temperature Control: Nitration below 5°C minimizes polysubstitution [4].

Catalyst Loading: 10 wt% zeolite maximizes bromination efficiency [5].

Solvent Selection: Acetonitrile improves nitro group regioselectivity by 15% compared to dichloromethane [1].

Challenges in Large-Scale Synthesis and Scalability

- Regioselectivity: Competing directing effects of –COOH and –NO₂ necessitate precise reaction control.

- Corrosive Reagents: Handling H₂SO₄ and HBr on industrial scales requires specialized equipment.

- Intermediate Stability: Hydroxymethyl intermediates are prone to oxidation, demanding inert atmospheres.

- Purification: Chromatographic separation of isomers increases costs in large batches.

Reaction Mechanisms in the Formation of 5-(Bromomethyl)-2-nitrobenzoic Acid

The formation of 5-(Bromomethyl)-2-nitrobenzoic acid primarily occurs through radical bromination mechanisms involving N-bromosuccinimide (NBS) as the brominating agent [1] [2]. The mechanistic pathway follows a well-established radical chain reaction that involves initiation, propagation, and termination steps [3] [4]. The reaction typically proceeds through benzylic bromination, where the methyl group attached to the aromatic ring is selectively brominated at the benzylic position [5].

The initiation step involves the homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide under thermal or photochemical conditions, generating bromine radicals and succinimidyl radicals [1] [3]. The bromine radical subsequently abstracts a hydrogen atom from the benzylic methyl group of 2-nitrobenzoic acid derivatives, forming a stabilized benzylic radical intermediate [5]. This benzylic radical exhibits enhanced stability due to resonance delocalization with the aromatic π-system, which significantly favors the formation of the brominated product [6].

The propagation steps involve the reaction of the benzylic radical with molecular bromine or N-bromosuccinimide to form the final brominated product and regenerate bromine radicals for chain continuation [3] [4]. The selectivity for benzylic bromination over other positions is attributed to the thermodynamic stability of the benzylic radical intermediate and the lower activation energy required for benzylic C-H bond abstraction compared to aromatic C-H bonds [6] [7].

Computational studies have revealed that the bromination reaction preferentially occurs through an addition-elimination mechanism rather than direct substitution [8] [9]. The presence of the nitro group as an electron-withdrawing substituent influences the regioselectivity and reaction kinetics by stabilizing the transition state through electronic effects [8] [10].

Computational Chemistry and Quantum Chemical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations have provided significant insights into the electronic structure and reactivity patterns of 5-(Bromomethyl)-2-nitrobenzoic acid and related compounds [8] [11]. Studies utilizing various DFT functionals, including B3LYP with 6-31G(d,p) and 6-311++G(d,p) basis sets, have been employed to investigate the geometric optimization and electronic properties of nitrobenzoic acid derivatives [11] [12].

The DFT calculations reveal that the introduction of both bromomethyl and nitro substituents significantly affects the electronic distribution within the aromatic system [8] [11]. The nitro group acts as a strong electron-withdrawing group, creating a meta-directing effect for electrophilic aromatic substitution reactions [8] [9]. Computational analysis using the ωB97X-D/cc-pVTZ level of theory has demonstrated that the bromination reaction occurs through an addition-elimination mechanism in both gas phase and implicit solvent models [8] [9].

Table 1: Selected DFT Calculation Results for Nitrobenzoic Acid Derivatives

| Functional/Basis Set | Bond Length C-Br (Å) | Bond Length C-NO₂ (Å) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | 1.962 | 1.455 | 4.23 |

| B3LYP/6-311++G(d,p) | 1.958 | 1.457 | 4.26 |

| ωB97X-D/cc-pVTZ | 1.954 | 1.452 | 4.31 |

The computational results indicate that the presence of the nitro group stabilizes the molecular system while the bromomethyl substituent introduces additional steric and electronic perturbations [11] [13]. Solvent effects, modeled using polarizable continuum models, show that polar solvents such as acetonitrile enhance the reaction selectivity compared to nonpolar solvents like carbon tetrachloride [8] [9].

Molecular Orbital Analysis

Molecular orbital analysis of 5-(Bromomethyl)-2-nitrobenzoic acid reveals important information about the electronic structure and reactivity patterns [13] [14]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the chemical reactivity and electron transfer properties of the compound [13] [15].

Frontier molecular orbital calculations demonstrate that the HOMO is primarily localized on the aromatic ring system, while the LUMO shows significant contribution from the nitro group antibonding orbitals [13] [16]. The HOMO-LUMO energy gap for compounds containing nitro substituents typically ranges from 4.0 to 5.0 eV, indicating moderate chemical reactivity [13] [15].

Natural Bond Orbital (NBO) analysis reveals the extent of charge transfer and hyperconjugative interactions within the molecular framework [12] [15]. The nitro group exhibits strong electron-withdrawing character through both inductive and resonance effects, as evidenced by the calculated atomic charges and bond orders [13] [15]. The bromomethyl substituent shows significant polarization of the C-Br bond, with partial positive charge accumulation on the carbon atom [17].

Table 2: Molecular Orbital Analysis Results

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -7.42 | [13] |

| LUMO Energy | -1.78 | [13] |

| HOMO-LUMO Gap | 5.64 | [13] |

| Ionization Potential | 7.42 | [13] |

| Electron Affinity | 1.78 | [13] |

The molecular electrostatic potential maps indicate regions of high electron density around the nitro group oxygen atoms and areas of electron deficiency near the bromomethyl carbon [13]. These findings correlate well with the observed reactivity patterns in nucleophilic substitution reactions involving the bromomethyl group .

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic investigations of reactions involving 5-(Bromomethyl)-2-nitrobenzoic acid have provided valuable information about reaction rates, activation energies, and thermodynamic stability [19] [20]. Thermal decomposition studies using differential scanning calorimetry (DSC) and thermogravimetric analysis have revealed important kinetic parameters for nitrobenzoic acid derivatives [19] [20].

The apparent activation energies for thermal decomposition of nitrobenzoic acid isomers have been determined through various kinetic methods [19] [20]. For para-nitrobenzoic acid, meta-nitrobenzoic acid, and ortho-nitrobenzoic acid, the average apparent activation energies were found to be 157.00, 203.43, and 131.31 kJ mol⁻¹, respectively [19] [20]. These values indicate that the position of the nitro group significantly influences the thermal stability and decomposition kinetics [19].

Table 3: Kinetic Parameters for Nitrobenzoic Acid Derivatives

| Compound | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| para-Nitrobenzoic acid | 157.00 | 1.2 × 10¹² | 180-220 |

| meta-Nitrobenzoic acid | 203.43 | 2.8 × 10¹³ | 190-230 |

| ortho-Nitrobenzoic acid | 131.31 | 8.4 × 10¹¹ | 170-210 |

Bromination kinetics studies have demonstrated that the reaction order with respect to bromine can vary significantly depending on the substrate and reaction conditions [21]. For benzylic bromination reactions, the reaction typically follows first-order kinetics with respect to the organic substrate and fractional order with respect to the brominating agent [21] [22].

The thermodynamic parameters including enthalpy, entropy, and free energy changes have been calculated for various bromination reactions [19] [6]. The bromination of benzylic positions is generally thermodynamically favorable, with negative free energy changes ranging from -15 to -35 kJ/mol depending on the specific substrate and conditions [6].

Structure-Activity Relationships (SAR) in Synthetic Transformations

Structure-Activity Relationship studies of 5-(Bromomethyl)-2-nitrobenzoic acid and related compounds have revealed important correlations between molecular structure and reactivity patterns [23] [24]. The presence of both electron-withdrawing nitro and electrophilic bromomethyl groups creates a unique reactivity profile that influences subsequent synthetic transformations [25] [26].

The nitro group's strong electron-withdrawing effect enhances the electrophilicity of the bromomethyl carbon, making it more susceptible to nucleophilic attack [24]. This electronic activation is quantified through Hammett substituent constants, where the nitro group contributes a positive σ value of approximately +0.78, significantly increasing the reaction rate for nucleophilic substitution reactions [24] [25].

Comparative studies with various benzoic acid derivatives have established clear SAR patterns [23] [27]. Compounds bearing electron-withdrawing substituents such as nitro, cyano, or carbonyl groups show enhanced reactivity in nucleophilic substitution reactions compared to those with electron-donating groups like methoxy or amino substituents [24] [27].

Table 4: Structure-Activity Relationship Data for Benzoic Acid Derivatives

| Substituent | Hammett σ Value | Relative Reaction Rate | Selectivity Index |

|---|---|---|---|

| -NO₂ (para) | +0.78 | 15.2 | 0.92 |

| -NO₂ (meta) | +0.71 | 12.8 | 0.89 |

| -CN | +0.66 | 11.4 | 0.85 |

| -COOH | +0.45 | 6.7 | 0.78 |

| -H | 0.00 | 1.0 | 0.50 |

The positional effects of substituents have been systematically studied to understand regioselectivity patterns [25] [28]. Meta-substituted nitro groups provide optimal electronic activation while minimizing steric hindrance, leading to enhanced reaction rates and selectivity [8] [25]. The combination of meta-nitro and para-bromomethyl substitution patterns represents an ideal electronic configuration for many synthetic applications [24] [29].

Mechanistic studies have revealed that the SAR patterns are primarily governed by electronic rather than steric effects [25] [26]. The electron density distribution calculated through quantum chemical methods correlates well with experimental reactivity data, providing a theoretical foundation for predicting reaction outcomes [24] [26].